

The Biochemical Conversion of Remdesivir to GS-704277: An In-depth Technical Guide

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Compound of Interest

Compound Name: GS-704277

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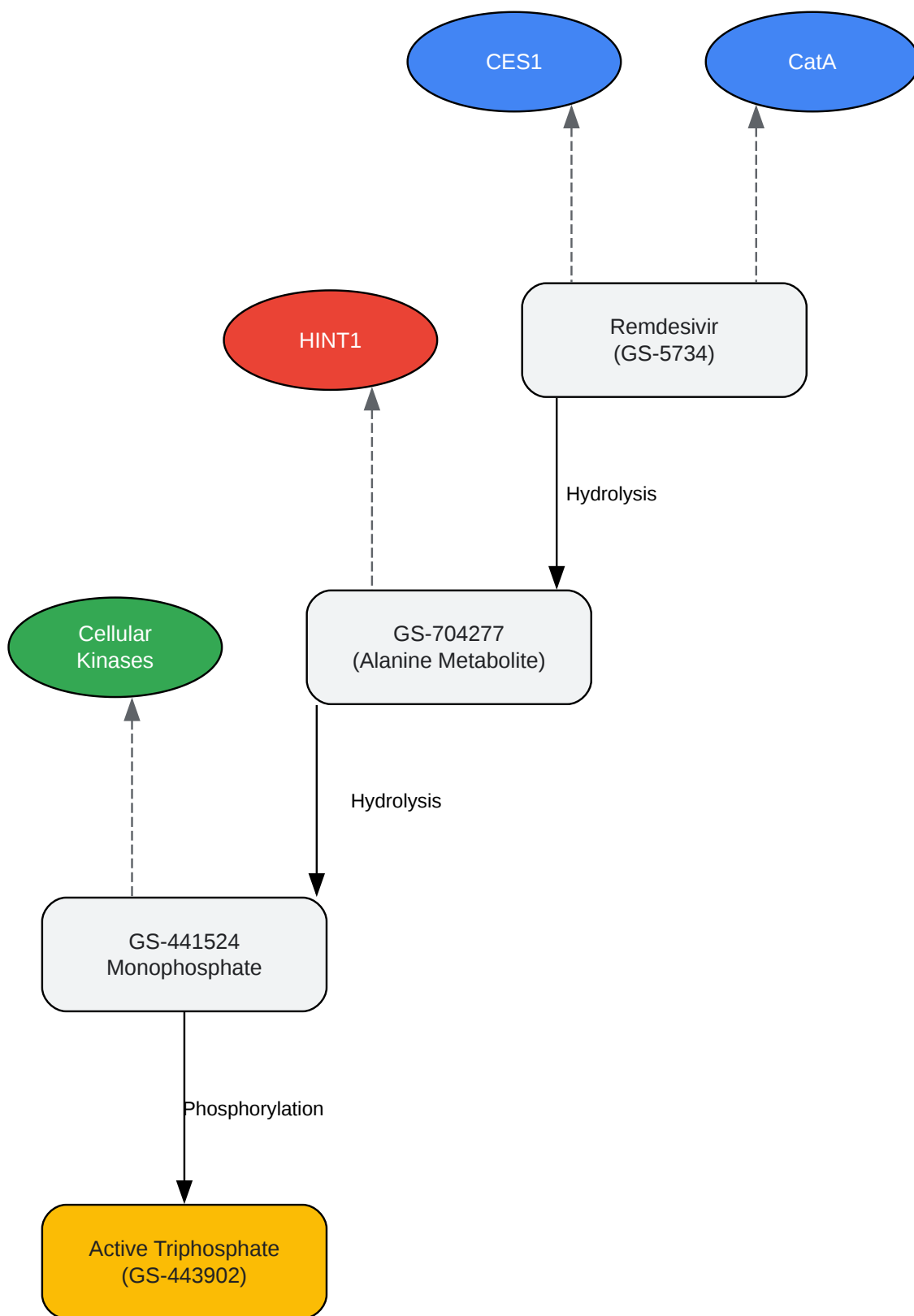
This technical guide provides a comprehensive overview of the initial and critical step in the bioactivation of the antiviral prodrug remdesivir (RDV, GS-5734): its conversion to the alanine metabolite **GS-704277**. Understanding this pathway is paramount for elucidating the drug's mechanism of action, optimizing its therapeutic efficacy, and assessing potential drug-drug interactions. This document details the enzymatic players, presents quantitative data, outlines experimental protocols, and provides visual representations of the biochemical pathway and associated experimental workflows.

The Biochemical Pathway: From Remdesivir to its Alanine Metabolite

Remdesivir, a monophosphoramidate prodrug of an adenosine nucleotide analog, requires intracellular metabolism to exert its antiviral activity. The first key step in this activation cascade is the hydrolysis of remdesivir to its alanine metabolite, **GS-704277**. This conversion is primarily catalyzed by two key enzymes: Carboxylesterase 1 (CES1) and Cathepsin A (CatA).^{[1][2][3][4][5][6]} Following this initial hydrolysis, the metabolite **GS-704277** (also referred to as MetX in some literature) is further hydrolyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) to yield the nucleoside monophosphate of GS-441524.^{[1][2][3][4][5][6]}

The metabolic activation of remdesivir is initiated by the hydrolysis of its ester moiety.^[7] This reaction is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group,

leading to the displacement of the phenoxide and the formation of an alaninyl phosphate intermediate.[7] This intermediate is then processed by HINT1.



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Biochemical pathway of Remdesivir activation.

Quantitative Data

The efficiency of remdesivir's conversion to its metabolites is crucial for its antiviral activity. The following tables summarize the key quantitative data available for the enzymes involved in the formation of **GS-704277** and its subsequent processing.

Table 1: Michaelis-Menten Kinetics of CES1-catalyzed Remdesivir Hydrolysis

| Parameter | Value | Unit | Source |
|-----------|-------|---------------------|--------|
| Vmax | 2.34 | nmol/min/mg protein | [8] |
| Km | 14.19 | μM | [8] |

Table 2: Catalytic Rates of Remdesivir Hydrolysis by CES1 and CatA

| Enzyme | Rate | Unit | Notes | Source |
|--------|--------------------------------|-------------|--|--------|
| CES1b | $(4.8 \pm 0.4) \times 10^{-2}$ | nmol/min/mg | 2-fold faster than oseltamivir hydrolysis. | [4] |
| CES1c | $(6.1 \pm 0.4) \times 10^{-2}$ | nmol/min/mg | 4-fold faster than oseltamivir hydrolysis. | [4] |
| CatA | 74 ± 32 | nmol/min/mg | 3.4-fold lower than tenofovir alafenamide fumarate (TAF) hydrolysis. | [4] |

Table 3: HINT1-catalyzed Hydrolysis of Remdesivir's Alanine Metabolite (MetX)

| Substrate | Relative Rate of Metabolism | Notes | Source |
|-----------------|-----------------------------|--|--------|
| Remdesivir MetX | 6-fold faster | Compared to GS-6620 MetX, a known HINT1 substrate. | [4] |

Table 4: Plasma Pharmacokinetics of Remdesivir and its Metabolites (Healthy Volunteers)

| Analyte | Cmax (mean, SD) | tmax (median) | Elimination Half-life | Source |
|------------|---------------------|----------------------|-----------------------|--------|
| Remdesivir | 13.7 μ M (2.39) | End of infusion | ~1 hour | [9] |
| GS-704277 | 807 nM (173) | End of infusion | ~1.1 hours | [9] |
| GS-441524 | 726 nM (240) | 1 hour post-infusion | ~20 hours | [9] |

Table 5: Intracellular Concentrations of the Active Triphosphate Metabolite (GS-443902) in PBMCs

| Time Point | Mean Concentration (CI90) | Unit | Source |
|----------------------|---------------------------|-------|--------|
| Ctrough | 4853 (2232–7474) | ng/mL | [10] |
| Cmax | 10,735 (5802–15,668) | ng/mL | [10] |
| 1 hour post-infusion | 9140 (5164–13,116) | ng/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biochemical pathway of remdesivir to **GS-704277**.

In Vitro CES1-catalyzed Remdesivir Hydrolysis Assay

This protocol is adapted from methodologies described for assessing CES1 activity on prodrugs.[\[8\]](#)[\[11\]](#)

Objective: To determine the kinetic parameters (V_{max} and K_m) of CES1-mediated hydrolysis of remdesivir.

Materials:

- Recombinant human CES1 or human liver S9 fractions
- Remdesivir
- Phosphate buffer (pH 7.4)
- Acetonitrile
- Methanol
- Internal standard (e.g., tenofovir)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of remdesivir in a suitable solvent (e.g., DMSO).
- Prepare a series of remdesivir dilutions in phosphate buffer to achieve a range of final concentrations (e.g., 0-100 μM).
- Pre-incubate the recombinant CES1 or liver S9 fraction (e.g., 0.1 $\mu\text{g}/\mu\text{L}$) at 37°C for 5 minutes.
- Initiate the reaction by adding the remdesivir dilutions to the enzyme preparation.
- Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

- Terminate the reaction by adding two volumes of a termination solution (e.g., acetonitrile:methanol 50:50) containing the internal standard.
- Centrifuge the samples at 4°C for 15 minutes to precipitate proteins.
- Collect the supernatant and analyze the decrease in remdesivir concentration using a validated LC-MS/MS method.
- Calculate the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to determine V_{max} and K_m .

Western Blot for CES1, CatA, and HINT1 Protein Quantification

This protocol outlines a general procedure for quantifying the expression levels of the key metabolic enzymes in cell lysates or tissue fractions.[\[4\]](#)[\[5\]](#)[\[12\]](#)

Objective: To determine the relative protein expression of CES1, CatA, and HINT1.

Materials:

- Cell lysates or tissue S9 fractions
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies against CES1, CatA, and HINT1
- HRP-conjugated secondary antibody

- Loading control antibody (e.g., GAPDH or β -actin)
- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell lysates or tissue fractions in lysis buffer on ice.
- Determine the protein concentration of each sample using a BCA assay.
- Denature equal amounts of protein (e.g., 5-20 μ g) by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the loading control.

RT-qPCR for CES1, CatA, and HINT1 mRNA Quantification

This protocol describes a method for quantifying the mRNA expression levels of the key metabolic enzymes.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the relative mRNA expression of CES1, CatA, and HINT1.

Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for CES1, CatA, HINT1, and a housekeeping gene (e.g., β -actin)
- SYBR Green or TaqMan qPCR master mix
- Real-time PCR instrument

Procedure:

- Extract total RNA from cells or tissues using a commercial kit.
- Assess RNA quality and quantity using a spectrophotometer or fluorometer.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Set up the qPCR reactions containing cDNA, primers, and master mix.
- Run the qPCR program on a real-time PCR instrument.
- Analyze the amplification data to determine the cycle threshold (Ct) values.
- Calculate the relative mRNA expression levels using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene.

LC-MS/MS Analysis of Remdesivir and GS-704277

This protocol provides a general framework for the simultaneous quantification of remdesivir and its metabolite **GS-704277** in plasma or cell culture media.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Objective: To quantify the concentrations of remdesivir and **GS-704277**.

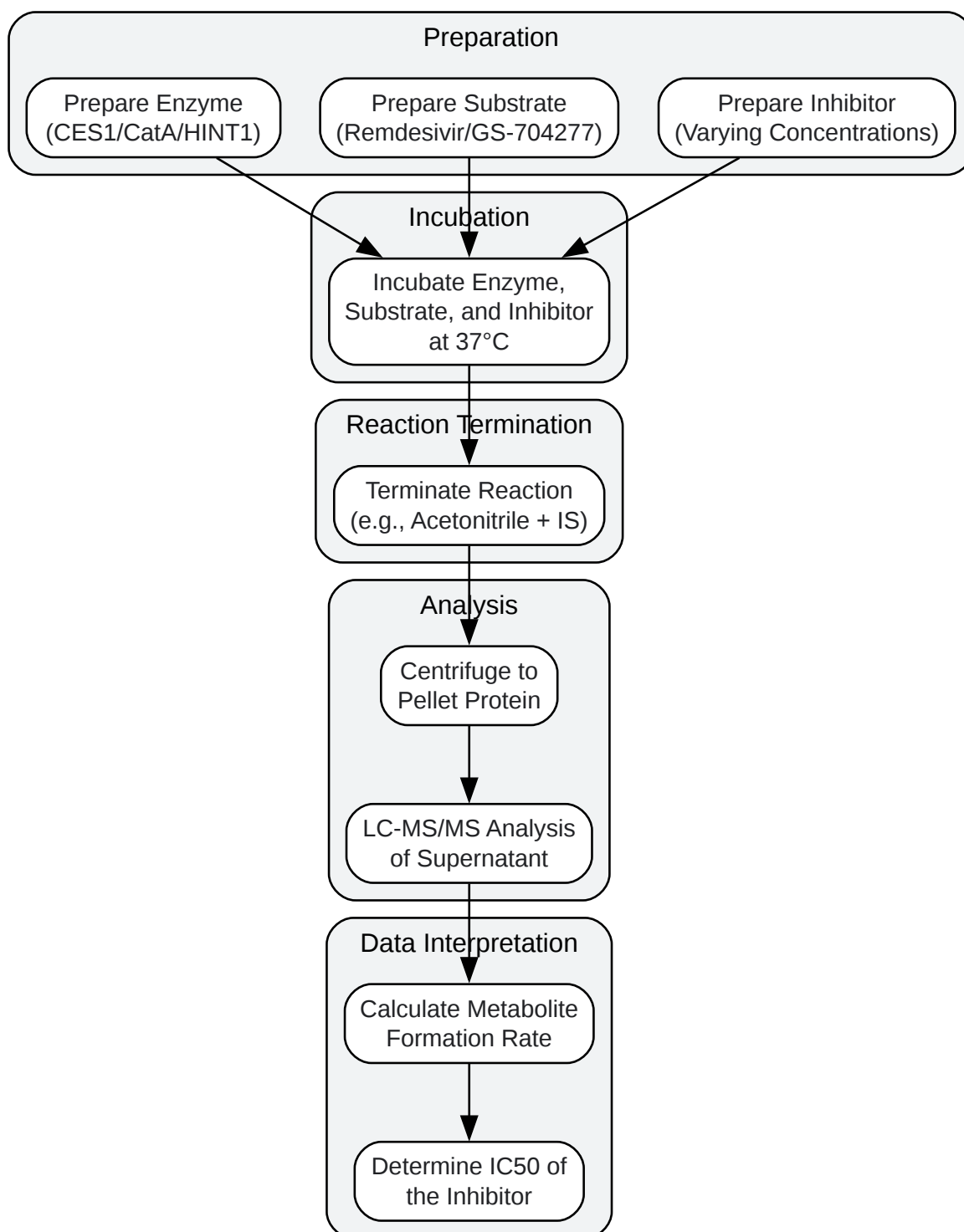
Materials:

- Plasma or cell culture samples
- Acetonitrile
- Methanol
- Formic acid (for sample stabilization)
- Internal standards (e.g., ^{13}C -labeled remdesivir and **GS-704277**)
- LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

- Spike samples with internal standards.
- For plasma samples, perform protein precipitation by adding cold acetonitrile.
- Vortex and centrifuge the samples.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase.
- Inject the sample onto the LC-MS/MS system.
- Separate the analytes using a gradient elution program.
- Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
- Construct calibration curves using standards of known concentrations to determine the concentrations in the samples.

Mandatory Visualizations



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Workflow for enzyme inhibition assay.

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